Cas no 1546503-00-7 (3-isopropyl-2-oxooxazolidine-5-carbaldehyde)

3-Isopropyl-2-oxooxazolidine-5-carbaldehyde is a versatile heterocyclic compound featuring an oxazolidine core with an aldehyde functional group at the 5-position and an isopropyl substituent at the 3-position. This structure makes it a valuable intermediate in organic synthesis, particularly for the preparation of chiral auxiliaries, pharmaceuticals, and agrochemicals. The aldehyde group offers reactivity for further functionalization, while the oxazolidine ring provides stability and stereochemical control. Its well-defined molecular framework is advantageous for applications requiring precise structural modifications. The compound is typically handled under controlled conditions due to its sensitivity, ensuring optimal performance in synthetic workflows.
3-isopropyl-2-oxooxazolidine-5-carbaldehyde structure
1546503-00-7 structure
商品名:3-isopropyl-2-oxooxazolidine-5-carbaldehyde
CAS番号:1546503-00-7
MF:C7H11NO3
メガワット:157.167142152786
CID:6460874

3-isopropyl-2-oxooxazolidine-5-carbaldehyde 化学的及び物理的性質

名前と識別子

    • 3-isopropyl-2-oxooxazolidine-5-carbaldehyde
    • 5-Oxazolidinecarboxaldehyde, 3-(1-methylethyl)-2-oxo-
    • インチ: 1S/C7H11NO3/c1-5(2)8-3-6(4-9)11-7(8)10/h4-6H,3H2,1-2H3
    • InChIKey: UMRHLKOSPFANHP-UHFFFAOYSA-N
    • ほほえんだ: O1C(C=O)CN(C(C)C)C1=O

じっけんとくせい

  • 密度みつど: 1.247±0.06 g/cm3(Predicted)
  • ふってん: 331.5±35.0 °C(Predicted)
  • 酸性度係数(pKa): -2.56±0.40(Predicted)

3-isopropyl-2-oxooxazolidine-5-carbaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I232716-1g
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7
1g
$ 865.00 2022-06-04
Life Chemicals
F2147-3311-5g
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7 95%+
5g
$1794.0 2023-09-06
TRC
I232716-100mg
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7
100mg
$ 135.00 2022-06-04
Life Chemicals
F2147-3311-2.5g
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7 95%+
2.5g
$1196.0 2023-09-06
TRC
I232716-500mg
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7
500mg
$ 550.00 2022-06-04
Life Chemicals
F2147-3311-0.5g
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7 95%+
0.5g
$568.0 2023-09-06
Life Chemicals
F2147-3311-1g
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7 95%+
1g
$598.0 2023-09-06
Life Chemicals
F2147-3311-10g
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7 95%+
10g
$2512.0 2023-09-06
Life Chemicals
F2147-3311-0.25g
3-isopropyl-2-oxooxazolidine-5-carbaldehyde
1546503-00-7 95%+
0.25g
$539.0 2023-09-06

3-isopropyl-2-oxooxazolidine-5-carbaldehyde 関連文献

3-isopropyl-2-oxooxazolidine-5-carbaldehydeに関する追加情報

Professional Introduction to 3-isopropyl-2-oxooxazolidine-5-carbaldehyde (CAS No: 1546503-00-7)

3-isopropyl-2-oxooxazolidine-5-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No) 1546503-00-7, is a significant heterocyclic compound that has garnered considerable attention in the field of pharmaceutical chemistry and organic synthesis. This compound belongs to the oxazolidinone class, characterized by a five-membered ring containing an oxygen atom and two nitrogen atoms. The presence of an aldehyde functional group at the 5-position and an isopropyl substituent at the 3-position imparts unique reactivity and structural properties, making it a valuable intermediate in the synthesis of various biologically active molecules.

The structure of 3-isopropyl-2-oxooxazolidine-5-carbaldehyde features a highly versatile framework that facilitates diverse chemical transformations. The oxazolidinone core is known for its stability under various reaction conditions while simultaneously acting as a scaffold for further functionalization. The aldehyde group, in particular, serves as a reactive site for condensation reactions, allowing for the facile formation of Schiff bases, imines, and other derivatives. These derivatives have been explored for their potential applications in drug discovery, catalysis, and material science.

In recent years, there has been growing interest in oxazolidinone derivatives due to their broad spectrum of biological activities. Research has demonstrated that compounds incorporating this motif exhibit antimicrobial, anti-inflammatory, and anticancer properties. The isopropyl substituent in 3-isopropyl-2-oxooxazolidine-5-carbaldehyde may contribute to enhanced lipophilicity, which can improve membrane permeability and thereby increase bioavailability when incorporated into drug molecules. This feature makes it particularly attractive for pharmaceutical applications where oral or transdermal delivery is desired.

The synthesis of 3-isopropyl-2-oxooxazolidine-5-carbaldehyde typically involves multi-step organic reactions starting from readily available precursors. One common approach involves the condensation of β-keto esters or β-keto amides with azomethine ylides derived from isopropylamine and an aldehyde source. The reaction proceeds under controlled conditions to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making this compound more accessible for industrial applications.

Recent studies have highlighted the utility of 3-isopropyl-2-oxooxazolidine-5-carbaldehyde in the development of novel therapeutic agents. For instance, researchers have investigated its role as a precursor in the synthesis of peptidomimetics, which mimic the bioactivity of natural peptides while avoiding their limitations such as degradation in vivo. The oxazolidinone ring can be designed to replicate key structural features of peptide bonds, thereby enhancing binding affinity and selectivity. This approach has been particularly promising in the design of protease inhibitors and other enzyme-targeting drugs.

The aldehyde functionality in 3-isopropyl-2-oxooxazolidine-5-carbaldehyde also makes it a valuable building block for constructing more complex molecular architectures. It can undergo nucleophilic addition reactions with amines, hydrazines, and other nucleophiles to form imines or hydrazones. These intermediates can then be further transformed into pharmacologically relevant compounds such as kinase inhibitors or antiviral agents. The flexibility offered by this compound's structure allows chemists to tailor molecular properties according to specific therapeutic needs.

In addition to its pharmaceutical applications, 3-isopropyl-2-oxooxazolidine-5-carbaldehyde has found utility in materials science and agrochemical research. Its ability to participate in diverse chemical reactions makes it a versatile intermediate for synthesizing polymers with unique properties or for developing novel pesticides with improved efficacy and environmental safety profiles. The incorporation of this compound into advanced materials has also been explored for applications in sensors and catalysts due to its ability to modulate electronic and steric effects within molecular systems.

The biological activity of derivatives derived from 3-isopropyl-2-oxooxazolidine-5-carbaldehyde has been extensively studied in recent years. Computational modeling and experimental assays have revealed that certain modifications to this core structure can significantly enhance target binding affinity while minimizing off-target effects. This underscores the importance of structure-based drug design strategies where compounds like this serve as key starting points for optimization campaigns leading to clinical candidates.

Future research directions may focus on exploring new synthetic pathways to improve the accessibility of 3-isopropyl-2-oxooxazolidine-5-carbaldehyde while maintaining high purity standards suitable for pharmaceutical use. Additionally, advances in green chemistry principles could lead to more sustainable production methods that reduce waste generation without compromising yield or quality metrics commonly used in industrial settings.

In conclusion,3-isopropyl-2-oxooxazolidine-5-carbaldehyde (CAS No: 1546503) represents a fascinating compound with immense potential across multiple scientific disciplines including medicinal chemistry,pharmaceutical development, organic synthesis,and materials science Its unique structural features make it an invaluable intermediate for constructing biologically active molecules tailored toward addressing unmet medical needs while also serving as inspiration for innovative chemical solutions beyond traditional pharmaceutical applications.

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